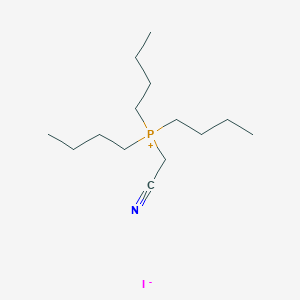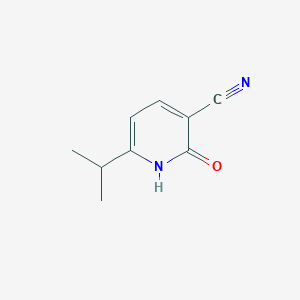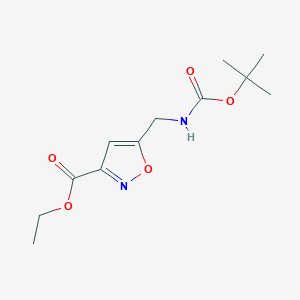
Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
Descripción general
Descripción
This compound is a derivative of isoxazole, a type of organic compound containing an isoxazole ring, which is a five-membered ring with three carbon atoms and one oxygen and nitrogen atom each . The compound also contains a methoxyphenyl group, which consists of a phenyl ring with a methoxy (OCH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving alkyl halides and magnesium in dry ether medium . This forms a Grignard reagent, which can react with many organic compounds to produce different organic compounds with extended carbon chains .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction . This technique allows for the determination of the geometric parameters of the molecule, and the results can be compared with theoretical results obtained from methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) modeling .Chemical Reactions Analysis
Grignard reagents, which may be involved in the synthesis of this compound, can react with a variety of organic compounds to form products with extended carbon chains . These reactions often involve the Grignard reagent acting as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For instance, the melting point, boiling point, and solubility can be determined experimentally. Theoretical methods can also be used to predict properties such as the dipole moment, polarizability, and molecular orbital energies .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques : A range of synthetic techniques has been employed to create derivatives of ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate and similar compounds. These methods include cyclopropanation, Claisen condensation, Knorr cyclization, and cyclocondensation, which have been used to synthesize compounds with potential antimicrobial, antioxidant, and antifungal activities (Raghavendra et al., 2016) (Huang Jie-han, 2008).
Crystal Structure Analysis : Detailed crystal structure analysis has been conducted for some derivatives, providing insights into their molecular and crystal packing structures. This information is crucial for understanding the properties and potential applications of these compounds (Yeong et al., 2018).
Biological Activities
Antimicrobial and Antioxidant Properties : Certain derivatives exhibit significant antimicrobial and antioxidant properties, underscoring their potential in developing new therapeutic agents. For instance, compounds synthesized through cyclopropanation showed excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential (Raghavendra et al., 2016).
Anti-proliferative Activity : Derivatives containing alkyl groups have demonstrated pronounced anti-proliferative activity with significant tumor cell selectivity, particularly against leukemia/lymphoma and several solid tumor cell lines. This suggests their potential as novel tumor-selective therapeutic compounds (Thomas et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-15-13(12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYXCIVUXOZRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446928 | |
| Record name | ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate | |
CAS RN |
495417-31-7 | |
| Record name | ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

